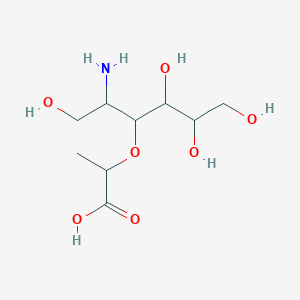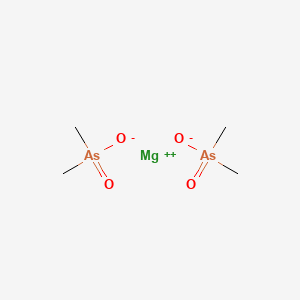
2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(2-amino-1,4,5,6-tétrahydroxyhexan-3-yl)oxypropanoïque est un composé organique complexe doté d'une structure unique qui comprend plusieurs groupes hydroxyle et un groupe amino
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-(2-amino-1,4,5,6-tétrahydroxyhexan-3-yl)oxypropanoïque implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à protéger les groupes hydroxyle, suivie de l'introduction du groupe amino par substitution nucléophile. La dernière étape implique souvent la déprotection pour obtenir le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour assurer un rendement et une pureté élevés. Des techniques telles que la chromatographie et la cristallisation sont souvent utilisées pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(2-amino-1,4,5,6-tétrahydroxyhexan-3-yl)oxypropanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : le groupe amino peut être réduit pour former des amines primaires.
Substitution : les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactifs appropriés.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Réactifs tels que le chlorure de thionyle ou le tribromure de phosphore.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation des groupes hydroxyle peut produire des cétones ou des aldéhydes, tandis que la réduction du groupe amino peut produire des amines primaires.
Applications De Recherche Scientifique
L'acide 2-(2-amino-1,4,5,6-tétrahydroxyhexan-3-yl)oxypropanoïque a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans les voies métaboliques et les interactions enzymatiques.
Médecine : Étudié pour ses effets thérapeutiques potentiels, y compris son rôle de précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de divers produits chimiques et intermédiaires.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(2-amino-1,4,5,6-tétrahydroxyhexan-3-yl)oxypropanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un substrat pour les enzymes, participant à des réactions biochimiques qui conduisent à la formation de molécules biologiquement actives. La présence de plusieurs groupes hydroxyle et amino lui permet de former des liaisons hydrogène et d'interagir avec diverses biomolécules.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active molecules. The presence of multiple hydroxyl and amino groups allows it to form hydrogen bonds and interact with various biomolecules.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-(2-amino-1,4,5,6-tétrahydroxyhexan-3-yl)oxyacétique
- Acide 2-(2-amino-1,4,5,6-tétrahydroxyhexan-3-yl)oxybutanoïque
Unicité
L'acide 2-(2-amino-1,4,5,6-tétrahydroxyhexan-3-yl)oxypropanoïque est unique en raison de son arrangement spécifique des groupes hydroxyle et amino, qui confèrent des propriétés chimiques et une réactivité distinctes. Cette unicité le rend précieux pour des applications spécifiques en recherche et dans l'industrie.
Propriétés
Formule moléculaire |
C9H19NO7 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
2-(2-amino-1,4,5,6-tetrahydroxyhexan-3-yl)oxypropanoic acid |
InChI |
InChI=1S/C9H19NO7/c1-4(9(15)16)17-8(5(10)2-11)7(14)6(13)3-12/h4-8,11-14H,2-3,10H2,1H3,(H,15,16) |
Clé InChI |
YZTBWJCWTCBQKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)OC(C(CO)N)C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide](/img/structure/B12298649.png)
![1-Piperidineacetic acid, 4-[[4-[4-(aminoiminomethyl)phenyl]-2-thiazolyl](2-carboxyethyl)amino]-](/img/structure/B12298652.png)
![7-((R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12298656.png)

![L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester](/img/structure/B12298665.png)
![3-Methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B12298676.png)
![tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B12298681.png)
![4,6-Diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-2-hydroxycyclohexyl 3-deoxy-3-(ethylamino)-4-C-methylpentopyranoside](/img/structure/B12298687.png)
![7-[[4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B12298689.png)

![4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid](/img/structure/B12298703.png)


![N-tert-Butyl-6-chloro-N'-methyl-[1,3,5]triazine-2,4-diamine](/img/structure/B12298723.png)
